Methyl 7-hydroxyheptanoate
CAS No.: 14565-11-8
Cat. No.: VC6932018
Molecular Formula: C8H16O3
Molecular Weight: 160.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14565-11-8 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.213 |
| IUPAC Name | methyl 7-hydroxyheptanoate |
| Standard InChI | InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
| Standard InChI Key | OEFRVJHOJAMSEX-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Methyl 7-hydroxyheptanoate belongs to the class of hydroxy fatty acid esters, which are pivotal intermediates in organic synthesis and biochemical processes. Its structure comprises:
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Carboxylic ester group: The methyl ester (COOCH₃) at the first carbon.
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Hydroxyl group: A polar -OH group at the seventh carbon, introducing hydrogen-bonding capacity.
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Aliphatic chain: A seven-carbon backbone with five methylene (-CH₂-) units between functional groups.
The compound’s molecular formula (C₈H₁₆O₃) corresponds to a molecular weight of 160.21 g/mol. Its structure is analogous to methyl 7-oxoheptanoate, where the hydroxyl group replaces the ketone functionality.
Synthesis and Industrial Production
Esterification of 7-Hydroxyheptanoic Acid
The most straightforward synthesis involves the acid-catalyzed esterification of 7-hydroxyheptanoic acid with methanol:
This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.
Reduction of Methyl 7-Oxoheptanoate
Methyl 7-hydroxyheptanoate can be synthesized via the reduction of methyl 7-oxoheptanoate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
This method ensures high regioselectivity and yields >80% under anhydrous conditions.
Physicochemical Properties
While experimental data for methyl 7-hydroxyheptanoate are scarce, properties can be extrapolated from homologous esters:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Boiling Point | 245–250°C | Analog: Methyl 6-hydroxyhexanoate (230°C) |
| Density | 1.02–1.05 g/cm³ | Similar to C₈ esters |
| Solubility | Miscible in polar organic solvents (e.g., ethanol, acetone); limited water solubility | Hydroxyl group enhances polarity |
| Refractive Index | ~1.44 (20°C) | Comparable to medium-chain esters |
Reactivity and Functional Transformations
Ester Hydrolysis
Under basic or acidic conditions, the ester undergoes hydrolysis to yield 7-hydroxyheptanoic acid:
This reaction is critical in biodegradation and metabolic pathways.
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone using pyridinium chlorochromate (PCC) or Jones reagent, producing methyl 7-oxoheptanoate:
Acylation and Etherification
The hydroxyl group serves as a nucleophile in acylation (e.g., with acetic anhydride) or etherification (e.g., with methyl iodide) reactions, enabling derivatization for industrial applications.
Research Gaps and Future Directions
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Experimental Characterization: Precise measurements of physical properties (e.g., melting point, spectral data) are needed.
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Biological Studies: Investigations into metabolic pathways, enzymatic interactions, and toxicity profiles.
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Industrial Optimization: Scalable synthesis methods and applications in green chemistry.
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